molecular formula C20H22IN3O5 B3856106 N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide

N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide

Cat. No. B3856106
M. Wt: 511.3 g/mol
InChI Key: UVPGYPUXKBJBJY-WSDLNYQXSA-N
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Description

N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide, also known as TMB-4, is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. TMB-4 has been found to have a unique mechanism of action that makes it an interesting compound to study.

Mechanism of Action

N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been found to be overexpressed in various types of cancer. By inhibiting HDAC activity, N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is important for their growth and survival. In addition, N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has been found to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide is its specificity for HDAC inhibition, which makes it a more targeted therapeutic agent compared to other HDAC inhibitors. However, N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide also has limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide could focus on its potential use in combination with other therapeutic agents for cancer treatment. In addition, further studies could investigate the potential use of N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Furthermore, the development of more water-soluble analogs of N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide could improve its efficacy and ease of administration in vivo.
In conclusion, N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide is a synthetic compound that has been studied extensively for its potential use in various scientific research applications. Its unique mechanism of action, specificity for HDAC inhibition, and potential therapeutic effects make it an interesting compound to study further.

Scientific Research Applications

N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has been studied for its potential use in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

N-(4-iodophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22IN3O5/c1-27-16-10-13(11-17(28-2)20(16)29-3)12-22-24-19(26)9-8-18(25)23-15-6-4-14(21)5-7-15/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H,24,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPGYPUXKBJBJY-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22IN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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